Cas no 84376-20-5 (3,5-Difluoro-2-hydroxybenzoic acid)

3,5-Difluoro-2-hydroxybenzoic acid structure
84376-20-5 structure
Product Name:3,5-Difluoro-2-hydroxybenzoic acid
N.o CAS:84376-20-5
MF:C7H4F2O3
MW:174.101669311523
MDL:MFCD06203609
CID:868029
PubChem ID:10888405
Update Time:2025-06-12

3,5-Difluoro-2-hydroxybenzoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 3,5-Difluoro-2-hydroxybenzoic acid
    • 3,5-Difluorosalicylic acid
    • 3,5-difluoro-2-hydroxy-benzoic Acid
    • 3,5-difluoro-salicylic acid
    • PC1142
    • 3,5-Difluoro-2-hydroxybenzoic acid (ACI)
    • DTXSID00447178
    • SCHEMBL2791251
    • AKOS005257469
    • Z367679402
    • STL555653
    • 3,5-Difluoro-2-hydroxybenzoicacid
    • DB-031591
    • 84376-20-5
    • Benzoic acid, 3,5-difluoro-2-hydroxy-
    • BBL101856
    • PS-8635
    • CS-W017534
    • EN300-725113
    • GZPCNALAXFNOBT-UHFFFAOYSA-N
    • MFCD06203609
    • MDL: MFCD06203609
    • Inchi: 1S/C7H4F2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
    • Chave InChI: GZPCNALAXFNOBT-UHFFFAOYSA-N
    • SMILES: O=C(C1C(O)=C(F)C=C(F)C=1)O

Propriedades Computadas

  • Massa Exacta: 174.01300
  • Massa monoisotópica: 174.01285031g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 186
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.8
  • Superfície polar topológica: 57.5Ų

Propriedades Experimentais

  • Densidade: 1.600±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 188-189 ºC (toluene )
  • Ponto de ebulição: 276.6±40.0 ºC (760 Torr),
  • Ponto de Flash: 121.1±27.3 ºC,
  • Índice de Refracção: 1.557
  • Solubilidade: Very 微溶 (0.31 g/L) (25 ºC),
  • PSA: 57.53000
  • LogP: 1.36860

3,5-Difluoro-2-hydroxybenzoic acid Informações de segurança

  • Declaração de perigo: Irritant
  • Identificação dos materiais perigosos: Xi

3,5-Difluoro-2-hydroxybenzoic acid Dados aduaneiros

  • CÓDIGO SH:2918290000
  • Dados aduaneiros:

    中国海关编码:

    2918290000

    概述:

    2918290000 其他含酚基但不含其他含氧基羧酸及其酸酐、酰卤化物、过氧化物和过氧酸及它们的衍生物。监管条件:AB(入境货物通关单,出境货物通关单)。增值税率:17.0%。退税率:9.0%。最惠国关税:6.5%。普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    监管条件:

    A.入境货物通关单
    B.出境货物通关单

    检验检疫类别:

    R.进口食品卫生监督检验
    S.出口食品卫生监督检验

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

3,5-Difluoro-2-hydroxybenzoic acid Preçomais >>

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3,5-Difluoro-2-hydroxybenzoic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  20 h, 25 °C
Referência
The regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates
Marzi, Elena; et al, Synthesis, 2004, (10), 1609-1618

Método de produção 2

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Dichloromethane ,  Hexane ;  6 h, -75 °C
1.2 Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  20 h, 25 °C
Referência
The regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates
Marzi, Elena; et al, Synthesis, 2004, (10), 1609-1618

Método de produção 3

Condições de reacção
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane ;  rt → -75 °C; 2 h, -75 °C
1.2 Reagents: CFC 113 Solvents: Water ;  1 h, -75 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Butyllithium Solvents: Dichloromethane ,  Hexane ;  6 h, -75 °C
2.2 Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  20 h, 25 °C
Referência
The regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates
Marzi, Elena; et al, Synthesis, 2004, (10), 1609-1618

Método de produção 4

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 2 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  25 °C
2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane ;  rt → -75 °C; 2 h, -75 °C
2.2 Reagents: CFC 113 Solvents: Water ;  1 h, -75 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Butyllithium Solvents: Dichloromethane ,  Hexane ;  6 h, -75 °C
3.2 Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
4.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  20 h, 25 °C
Referência
The regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates
Marzi, Elena; et al, Synthesis, 2004, (10), 1609-1618

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ;  3 h, 130 °C
1.2 Reagents: Water ;  pH 1, cooled
Referência
Novel fluorinated pyrrolomycins as potent anti-staphylococcal biofilm agents: Design, synthesis, pharmacokinetics and antibacterial activities
Yang, Zunhua; et al, European Journal of Medicinal Chemistry, 2016, 124, 129-137

Método de produção 6

Condições de reacção
1.1 Solvents: 1,4-Dioxane
Referência
An improved method for the preparation of 3,5-difluorosalicylaldehyde and 3,5-difluorosalicylic acid
Weidner-Wells, Michele A.; et al, Synthetic Communications, 1996, 26(14), 2775-2781

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt
1.2 Reagents: Sodium hydroxide ,  Iodine ,  Potassium iodide Solvents: Water ;  1 h, 0 °C; 1 h, 0 °C
1.3 Reagents: Sodium bisulfite ,  Sulfuric acid Solvents: Water ;  pH 9; pH 1.5, < rt
Referência
Salicylate activity. 3. Structure relationship to systemic acquired resistance
Silverman, F. Paul; et al, Journal of Agricultural and Food Chemistry, 2005, 53(25), 9775-9780

Método de produção 8

Condições de reacção
1.1 Reagents: Cesium acetate Catalysts: Palladium diacetate ,  1,6-Dihydro-α,α-dimethyl-6-oxo-2-pyridineacetic acid Solvents: Dimethylacetamide ;  10 min, 60 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  24 h, 60 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.4 Reagents: Formic acid Solvents: Methanol ;  acidified
Referência
Ligand-Enabled C-H Hydroxylation with Aqueous H2O2 at Room Temperature
Li, Zhen ; et al, Journal of the American Chemical Society, 2022, 144(39), 18109-18116

Método de produção 9

Condições de reacção
1.1 Catalysts: Hydrofluoric acid
Referência
Direct fluorination of aryl oxygen compounds
Misaki, Susumu, Journal of Fluorine Chemistry, 1982, 21(2), 191-9

3,5-Difluoro-2-hydroxybenzoic acid Raw materials

3,5-Difluoro-2-hydroxybenzoic acid Preparation Products

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